molecular formula C18H25F3N2O2 B2917781 tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1779133-88-8

tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2917781
CAS No.: 1779133-88-8
M. Wt: 358.405
InChI Key: RXGYJCQEAHUNGD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, an aminomethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a trifluoromethyl-substituted boronic acid with an aminomethyl-substituted piperidine derivative in the presence of a palladium catalyst.

  • Reductive Amination: This involves the reaction of a trifluoromethyl-substituted aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding amine oxides.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Amines oxides and other oxidized derivatives.

  • Reduction Products: Reduced forms of the trifluoromethyl group or other functional groups.

  • Substitution Products: Various substituted piperidine derivatives.

Chemistry:

  • Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

  • Catalyst Development: It can be used in the development of catalysts for various chemical reactions.

Biology:

  • Protein Interaction Studies: The compound can be used to study protein-protein interactions and binding affinities.

  • Drug Development:

Medicine:

  • Drug Design: The compound's unique structure makes it a candidate for drug design, particularly in targeting specific biological pathways.

  • Therapeutic Agents: It may be used in the development of therapeutic agents for various diseases.

Industry:

  • Material Science: The compound can be used in the development of new materials with specific properties.

  • Chemical Manufacturing: It is used in the manufacturing of various chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may interact with specific receptors or enzymes to produce a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: This compound lacks the trifluoromethyl group and has different chemical properties.

  • tert-Butyl 4-(aminomethyl)benzoate: This compound has a benzene ring instead of a piperidine ring, leading to different reactivity and applications.

Uniqueness:

  • Trifluoromethyl Group: The presence of the trifluoromethyl group in tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate provides unique chemical properties that are not found in similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-4-6-14(7-5-13)18(19,20)21/h4-7H,8-12,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGYJCQEAHUNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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